molecular formula C20H16ClN3O2S B3400185 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one CAS No. 1040656-99-2

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one

Cat. No.: B3400185
CAS No.: 1040656-99-2
M. Wt: 397.9 g/mol
InChI Key: QEZUVNIHRJTTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C25H22ClN4O2SC_{25}H_{22}ClN_4O_2S, with a molecular weight of 497.0 g/mol. The compound features a quinazolinone core substituted with a methyloxazole and a thioether linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC25H22ClN4O2SC_{25}H_{22}ClN_4O_2S
Molecular Weight497.0 g/mol
StructureChemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells. The mechanism of action is often linked to the inhibition of cell proliferation and induction of apoptosis.

In vitro studies using the MTT assay have shown that this compound exhibits dose-dependent cytotoxic effects. For example, related quinazolinone derivatives have shown IC50 values in the micromolar range against several cancer cell lines:

Cell LineIC50 (μM)
MDA-MB-23110
PC310
HT-2912

Antimicrobial Activity

The presence of the methyloxazole moiety enhances the antimicrobial properties of quinazolinones. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Mechanistic Studies

Mechanistic studies suggest that the biological activity of this compound may involve interaction with various biological targets. For instance, quinazolinone derivatives have been shown to inhibit enzymes such as carbonic anhydrase and protein kinases, which are crucial in cancer progression and microbial resistance.

Case Studies

  • Study on Anticancer Activity : A study focused on synthesizing and testing various quinazolinone derivatives found that modifications at specific positions significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-231). The study emphasized the importance of structural diversity in optimizing therapeutic efficacy .
  • Antimicrobial Evaluation : Another research evaluated the antimicrobial properties of quinazolinones and their derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that compounds with halogen substitutions exhibited enhanced activity .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as:

  • Kinase Inhibition : Many quinazolinones act as inhibitors of specific kinases involved in cancer progression.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in tumor cells.

A study on related quinazolinone derivatives reported significant cytotoxic effects against breast and lung cancer cell lines, suggesting that our compound may exhibit similar properties due to structural similarities .

Antimicrobial Properties

The antimicrobial potential of quinazolinone derivatives has been documented, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus. Given the structural characteristics of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one, it is hypothesized that it may also possess significant antimicrobial activity .

Anti-inflammatory Effects

Research has shown that quinazolinones can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Research

A recent study involved synthesizing a series of quinazolinone derivatives, including compounds structurally similar to our target compound. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The study highlighted the importance of modifying the functional groups to enhance bioactivity.

Case Study 2: Antimicrobial Activity

Another investigation focused on evaluating the antimicrobial efficacy of quinazolinone derivatives against a range of bacterial and fungal strains. The results indicated that certain modifications to the structure significantly increased antimicrobial potency, supporting the notion that our compound could be further explored in this domain .

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-17(22-18(26-12)13-6-5-7-14(21)10-13)11-27-20-23-16-9-4-3-8-15(16)19(25)24(20)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZUVNIHRJTTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.